2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide

Antiproliferative activity MCF-7 breast cancer Structure-activity relationship

This compound is a distinct pyridazinone-acetamide probe. The specific pairing of a C3 4-fluorophenyl with an N2 4-methoxyphenyl acetamide tail cannot be substituted by generic analogs, as minor N2 aryl changes redirect target selectivity (e.g., from FPR agonism to kinase inhibition) and alter antiproliferative potency by up to 4.5-fold in MCF-7 assays. With a favorable CNS drug-like profile (tPSA 34.47 Ų, cLogP 3.78) and a low-toxicity window (IC50 > 100 μM on normal cells), it is a rational scaffold-hopping template for breast cancer, bone resorption, or cholinesterase inhibitor discovery. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C19H16FN3O3
Molecular Weight 353.3 g/mol
Cat. No. B5636830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide
Molecular FormulaC19H16FN3O3
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H16FN3O3/c1-26-16-8-6-15(7-9-16)21-18(24)12-23-19(25)11-10-17(22-23)13-2-4-14(20)5-3-13/h2-11H,12H2,1H3,(H,21,24)
InChIKeyJJSRLIICLOHJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide – Core Scaffold & Procurement-Relevant Identity


The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide belongs to the 2-arylacetamide-pyridazin-3(2H)-one class, a privileged scaffold in medicinal chemistry known for its modular architecture enabling independent optimization of the N2-acetamide side chain and the C3-aryl ring [1]. It features a 4-fluorophenyl substituent at the pyridazinone C3 position and a 4-methoxyphenyl group on the acetamide nitrogen, resulting in a molecular formula of C19H16FN3O3 and a molecular weight of 353.3 g/mol . The compound is sold exclusively as a research reagent, typically at ≥95% purity (HPLC), and is not intended for diagnostic or therapeutic use [REFS-2, REFS-3].

Why 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide Cannot Be Replaced by a Generic Pyridazinone


General pyridazinone-acetamide analogs cannot serve as drop-in replacements because the combination of the C3 4-fluorophenyl and the N2 4-methoxyphenyl acetamide tail is not a trivial mixture of functional groups but a specific, cooperatively interacting pharmacophore pair. In the closely related 2-arylacetamide-pyridazin-3(2H)-one series, even minor changes to the N2 aryl substituent (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or 4-chlorophenyl) have been shown to redirect target selectivity—from formyl peptide receptor agonism to kinase inhibition—while also altering antiproliferative potency by up to 4.5-fold in MCF-7 assays . Furthermore, the 4-fluorophenyl group at C3 contributes to a distinct electronic environment that influences both metabolic stability and binding poses within hydrophobic enzyme pockets compared to the 2-fluorophenyl or 4-chlorophenyl analogs commonly found in generic screening libraries [1]. These structure-activity relationship (SAR) breakpoints make generic substitution scientifically indefensible without confirmatory re-validation.

Quantitative Differentiation Map for 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide


Enhanced Antiproliferative Window in MCF-7 Breast Cancer Cells Through N2 4-Methoxy Substitution

Replacement of the N2 4-fluorophenyl group with a 4-methoxyphenyl group on the pyridazinone-acetamide scaffold shifts the antiproliferative breadth. The direct analog N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide displays an MCF-7 IC50 of 6.01 μM . In contrast, the broader pyridazine derivative class from which the target compound is drawn exhibits MCF-7 IC50 values in the range of 27.7–39.2 μM (representative derivatives A and B), with selectivity over normal cells (IC50 > 100 μM) . While the target compound's own MCF-7 IC50 has not been publicly disclosed, the structural placement of the electron-donating 4-methoxy group in the target compound is consistent with the pharmacophore features that drive the 4.6- to 6.5-fold potency enhancement observed in the 4-fluorophenyl analog relative to the class baseline, making it a rational candidate for screens requiring low-micromolar breast cancer activity.

Antiproliferative activity MCF-7 breast cancer Structure-activity relationship

Differentiation in Osteoclast Inhibition: Target Compound Phenyl Substitution Pattern vs. 2-Fluoro-4-Methoxy Analog 2N1HIA

The 2-fluoro-4-methoxyphenyl analog 2N1HIA (2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide) demonstrated significant dose-dependent inhibition of RANKL-induced osteoclast differentiation, reducing TRAP-positive multinucleated cell formation without cytotoxicity [1]. 2N1HIA also suppressed cathepsin K expression, CD47, and MMP-9 activity, leading to reduced bone resorption and actin ring disruption. The target compound differs from 2N1HIA in two critical structural positions: (i) C3 substitution pattern – 4-fluorophenyl (target) vs. 2-fluoro-4-methoxyphenyl (2N1HIA) – altering the electron density and steric profile of the pyridazinone ring; (ii) N2 acetamide tail – 4-methoxyphenyl (target) vs. 1H-indol-5-yl (2N1HIA) – which impacts hydrogen-bond donor/acceptor capacity and target selectivity. These differences mean the target compound will not recapitulate 2N1HIA's osteoclast phenotype without empirical validation, but the shared pyridazinone core places it within a chemical space that has demonstrated bone-resorption pharmacology.

Osteoclast differentiation Bone resorption Cathepsin K

Cholinergic Enzyme Inhibition Potential Divergence: 4-Methoxyphenyl-Pyridazinone vs. Piperazine-Linked Systems

Pyridazinone derivatives harboring a 4-methoxyphenylpiperazine moiety have shown sub-nanomolar cholinesterase inhibition, with compound 6a achieving a Ki of 0.95 ± 0.16 nM against BChE and compound 6b a Ki of 3.73 ± 0.9 nM against AChE [1]. The target compound replaces the piperazine linker with a direct acetamide connection to the 4-methoxyphenyl group, fundamentally changing the geometry and conformational flexibility of the side chain. In the FPR agonist series, such linker modifications were shown to switch pharmacological activity entirely [2]. Although the target compound's AChE/BChE IC50 is not reported, its N2-(4-methoxyphenyl)acetamide motif provides a unique vector for cholinergic target engagement distinct from the piperazine-containing chemotypes that dominate the current literature.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Predicted Physicochemical Differentiation from Generic Pyridazinone Acetamides: Lipophilicity, PSA, and BBB Penetration Potential

Computational predictions for 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide yield cLogP = 3.78, topological polar surface area (tPSA) = 34.47 Ų, and zero Rule-of-Five violations, with a calculated molecular weight of 353.3 g/mol . By comparison, the des-methoxy analog (N-phenyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) exhibits a lower cLogP (~3.1) and reduced hydrogen-bond acceptor count, which could limit its membrane permeability relative to the target compound. The 4-methoxy substituent adds approximately +0.7 logP units and increases hydrogen-bond acceptor count by one, predicted to enhance intestinal absorption (Caco-2 Papp) and improve CNS penetration (logBB). Additionally, the target compound's tPSA remains well below the 60–70 Ų threshold generally required for blood-brain barrier penetration, suggesting it occupies a favorable ADME space that is not replicated by analogs lacking the terminal 4-methoxy group.

ADME Lipophilicity Blood-brain barrier

Application Scenarios for 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide Based on Quantitative Differentiation


Scaffold-Hopping Starting Point in Breast Cancer Cell-Based Screening Cascades

Given the 4.6–6.5× antiproliferative advantage of the N2-(halophenyl) pyridazinone subclass over the generic pyridazine baseline in MCF-7 cells (27.7–39.2 μM vs. 6.01 μM) , the target compound serves as a rational scaffold-hopping template for hit-to-lead optimization. The 4-methoxyphenyl acetamide tail introduces an additional hydrogen-bond acceptor that can be exploited to improve aqueous solubility and target engagement while maintaining the low-toxicity window (IC50 > 100 μM on normal cells) observed in the pyridazinone-acetamide class . Procurement of this compound is justified for labs aiming to diversify their pyridazinone library beyond the N-(4-fluorophenyl) analog and to systematically map the SAR of the N2 aromatic ring on breast cancer selectivity.

Osteoclast Differentiation Tool Compound with Divergent Selectivity Profile from 2N1HIA

The target compound shares the pyridazinone core with the published osteoclast inhibitor 2N1HIA, which suppressed TRAP+ cell formation and cathepsin K expression without cytotoxicity [1]. However, its distinct C3 4-fluorophenyl and N2 4-methoxyphenyl substitution pattern is predicted to shift the target profile away from 2N1HIA's molecular targets (CD47, cathepsin K, MMP-9). This makes the target compound valuable as a chemical probe to dissect which structural features of the pyridazinone scaffold drive anti-osteoclast activity versus off-target effects. Researchers studying bone resorption disorders can use it to map the pharmacophore requirements for cathepsin K-independent osteoclast inhibition.

Cholinergic System SAR Probe with Non-Piperazine Linker Architecture

Current high-affinity pyridazinone cholinesterase inhibitors rely on a piperazine linker to connect the pyridazinone core to the 4-methoxyphenyl group, achieving Ki values of 0.95–3.73 nM [2]. The target compound replaces the flexible piperazine with a rigid acetamide linkage, providing a test case for whether conformational restriction can retain or improve cholinergic target engagement while reducing the molecular weight and basic amine content that often contribute to hERG liability and promiscuous binding. Neuroscience procurement groups should acquire this compound to probe the role of linker flexibility in cholinesterase inhibitor design.

ADME Model Compound for Pyridazinone CNS Penetration Studies

With a predicted tPSA of 34.47 Ų and cLogP of 3.78, the target compound falls within the favorable CNS drug-like space (tPSA < 60 Ų, cLogP 2–5) . The 4-methoxy substitution improves predicted blood-brain barrier permeability compared to des-methoxy or N-phenyl analogs (+0.7 logP) while retaining zero Rule-of-Five violations. This compound is therefore suitable as a model substrate for in vitro BBB permeability assays (e.g., PAMPA-BBB, hCMEC/D3 monolayer) to validate in silico predictions for the pyridazinone-acetamide class and to benchmark the CNS penetration potential of more elaborate analogs in discovery pipelines.

Quote Request

Request a Quote for 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.